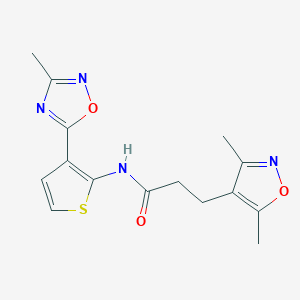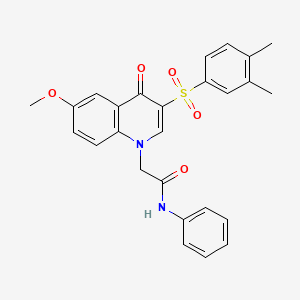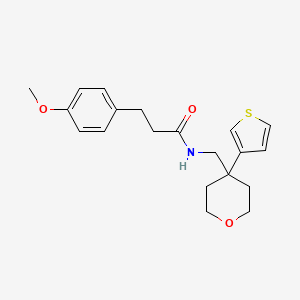![molecular formula C11H19NO4 B2554175 tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2165563-31-3](/img/structure/B2554175.png)
tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential biological activity. Spirocyclic compounds are known for their complex structures and the ability to access chemical spaces that are complementary to more common structures like piperidine ring systems .
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Another related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, was synthesized using a general procedure for spirocyclic 3-oxotetrahydrofurans, which are precursors to other heterocyclic compounds . The synthesis of chiral tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was achieved without the use of chiral catalysts or enzymes and without separation by chiral column chromatography, indicating the potential for straightforward synthesis of complex spirocyclic structures .
Molecular Structure Analysis
The molecular structure of related spirocyclic compounds has been determined using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For example, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to have an orthorhombic space group and a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . Another compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, also has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal .
Chemical Reactions Analysis
The reactivity of spirocyclic compounds can be complex, as seen in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, which resulted in a mixture of isomeric condensation products . This indicates that spirocyclic compounds like tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate may undergo a variety of chemical reactions, leading to diverse derivatives with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their complex structures. The crystal structure analysis provides insights into the density and space groups of these compounds . The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in related compounds shows that the planar moiety is common and that the structures are stabilized by C-H...O hydrogen bonds . These properties are crucial for understanding the behavior of these compounds in different environments and their potential interactions with biological targets.
Applications De Recherche Scientifique
Decomposition and Environmental Remediation
- The compound has been studied for its role in the decomposition of certain environmental pollutants. For instance, research has explored the decomposition of methyl tert-butyl ether (MTBE), a gasoline additive, using cold plasma reactors, highlighting the potential of such technologies in mitigating environmental pollution caused by similar compounds (Hsieh et al., 2011).
Environmental Behavior and Fate
- The environmental fate and behavior of compounds similar to tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate have been a subject of extensive research. Studies have detailed how these compounds interact with various environmental components, including their solubility in water, mobility, and resistance to natural degradation processes, contributing to our understanding of how they persist and move through different environmental matrices (Squillace et al., 1997).
Biodegradation and Bioremediation
- The biodegradation of ethers similar to tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, such as MTBE, has been comprehensively reviewed. This includes the identification of specific microorganisms capable of degrading these substances and the pathways involved in their biodegradation. The insights from these studies are crucial for developing bioremediation strategies to address pollution from such compounds (Fiorenza & Rifai, 2003).
Synthesis of N-heterocycles
- The compound's derivatives have been utilized in the synthesis of N-heterocycles, demonstrating their importance in the field of organic chemistry. This includes the use of chiral sulfinamides, closely related to tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives, highlighting the compound's utility in producing structurally diverse and biologically active molecules (Philip et al., 2020).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 . It should be handled with care to avoid ingestion and contact with skin or eyes .
Orientations Futures
The future directions for this compound could involve further exploration of its chemical space and potential applications in drug discovery . Its straightforward functional handles could allow for further diversification, potentially leading to the synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery .
Propriétés
IUPAC Name |
tert-butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCXTAYTSYDZTN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)
![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)

![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2554099.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)
![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)


![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)

![4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2554111.png)
![2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2554113.png)